molecular formula C6H10F2N2S B6613416 4,4-Difluoro-1-piperidinecarbothioamide CAS No. 860344-90-7

4,4-Difluoro-1-piperidinecarbothioamide

Cat. No.: B6613416
CAS No.: 860344-90-7
M. Wt: 180.22 g/mol
InChI Key: BEOMFQDHLZOAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4,4-difluoropiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2S/c7-6(8)1-3-10(4-2-6)5(9)11/h1-4H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOMFQDHLZOAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-piperidinecarbothioamide typically involves the reaction of piperidine derivatives with fluorinating agents and thiocarbonyl compounds. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-piperidinecarbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4,4-Difluoro-1-piperidinecarbothioamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, may involve this compound.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-piperidinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The carbothioamide group may also play a role in modulating the compound’s activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1-piperidinecarbothioamide: Similar structure but with only one fluorine atom.

    4,4-Dichloro-1-piperidinecarbothioamide: Chlorine atoms instead of fluorine.

    4,4-Difluoro-1-piperidinecarboxamide: Carboxamide group instead of carbothioamide.

Uniqueness

4,4-Difluoro-1-piperidinecarbothioamide is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets .

Biological Activity

4,4-Difluoro-1-piperidinecarbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and a carbothioamide group. The presence of fluorine enhances its lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological effects.

The mechanism of action for 4,4-Difluoro-1-piperidinecarbothioamide involves interactions with specific molecular targets such as enzymes and receptors. The compound exhibits selective antagonist activity at orexin receptors, particularly Orexin-1 and Orexin-2 receptors, which are implicated in various neurological disorders. This selectivity is attributed to the fluorine atoms that enhance binding affinity and stability .

1. Enzyme Inhibition

Research indicates that 4,4-Difluoro-1-piperidinecarbothioamide can inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest that it may modulate enzyme activities linked to neurotransmitter systems, thereby influencing physiological responses related to sleep regulation and appetite control.

2. Antitumor Activity

Preliminary studies have shown that compounds similar to 4,4-Difluoro-1-piperidinecarbothioamide exhibit antitumor properties. The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Table 1: Summary of Antitumor Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
MCF-720Cell cycle arrest
HeLa12Inhibition of DNA synthesis

3. Antiviral Activity

There is emerging evidence that this compound may also possess antiviral properties. Similar derivatives have been shown to inhibit the replication of viruses like Hepatitis C by targeting viral RNA-dependent RNA polymerase.

Table 2: Antiviral Activity Overview

Virus TypeCompound TestedInhibition % at 50 µM
Hepatitis CThis compound40%
Influenza ASimilar derivatives50%

Case Studies

A notable case study involved the evaluation of the compound's efficacy in modulating orexin receptor activity. In vitro assays demonstrated that 4,4-Difluoro-1-piperidinecarbothioamide effectively reduced orexin-induced signaling in neuronal cell lines, suggesting potential applications in treating sleep disorders and obesity-related conditions .

Pharmacological Applications

The pharmacological profile of 4,4-Difluoro-1-piperidinecarbothioamide indicates its potential as a therapeutic agent for various conditions:

  • Neurological Disorders : Due to its orexin receptor antagonism, it may be beneficial in managing conditions such as narcolepsy and obesity.
  • Cancer Therapy : Its antitumor effects warrant further investigation for possible incorporation into cancer treatment regimens.
  • Antiviral Treatments : The antiviral activity suggests potential use in developing treatments for viral infections.

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